molecular formula C13H18N2O3 B8189083 (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester

(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8189083
M. Wt: 250.29 g/mol
InChI Key: IRKGMFWANMCSOS-NWDGAFQWSA-N
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Description

(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions.

    Introduction of Functional Groups: Functional groups such as amino and hydroxy groups are introduced using selective reactions to ensure the desired stereochemistry.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of amides, esters, or other substituted derivatives

Scientific Research Applications

(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through binding to active sites or receptor domains.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid methyl ester
  • (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid ethyl ester

Uniqueness

The benzyl ester derivative is unique due to its specific ester group, which can influence its solubility, stability, and interaction with biological targets compared to other ester derivatives.

Biological Activity

The compound (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester , also known by its CAS number 1270497-22-7, is a derivative of piperidine that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1270497-22-7
  • Purity : ≥ 97% .

Biological Activity Overview

Research indicates that compounds derived from piperidine structures often exhibit a variety of biological activities. The specific compound has been studied for its potential roles in:

  • Antiviral Activity : Initial studies have shown promising results against various viral strains, including coronaviruses.
  • Antitumor Properties : The compound's structural analogs have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Antiviral Activity

A comparative study assessed the antiviral efficacy of various piperidine derivatives against human coronaviruses HCoV-229E and HCoV-OC43. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication.

CompoundIC50 (µM)SI (Selectivity Index)
4a3207.4
4c10035.8
4d1005.8
4e1009

These values highlight the potential of these compounds as antiviral agents, with lower IC50 values indicating higher potency .

Antitumor Activity

In another study focusing on cytotoxicity, the compound's analogs were tested against several cancer cell lines. The results showed varying degrees of cytotoxicity:

Compound CodeCC50 (µM)Cell Line Tested
4a670 ± 29MRC-5
4c274 ± 12HCT-8
4d299 ± 13HCT-8
4e298 ± 13MRC-5

The selectivity index (SI) calculated for these compounds indicated their potential as selective agents against specific cancer cells while sparing normal cells .

Discussion

The biological activity of this compound is largely influenced by its structural characteristics, which allow it to interact with biological targets effectively. Its potential as an antiviral and antitumor agent opens avenues for further research and development.

Properties

IUPAC Name

benzyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGMFWANMCSOS-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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